An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one
An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Pyridin-4-ylmethyl)piperidin-4-one. This compound belongs to the versatile piperidin-4-one class of heterocyclic molecules, which are recognized as important pharmacophores in medicinal chemistry.[1][2]
Compound Identification and Chemical Structure
This section details the fundamental identifiers and structural information for 1-(Pyridin-4-ylmethyl)piperidin-4-one.
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-4-one | PubChem[3] |
| CAS Number | 126832-82-4 | PubChem[3] |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem[3] |
| SMILES | C1CN(CCC1=O)CC2=CC=NC=C2 | PubChem[3] |
| InChIKey | HGXOGFPPULJEEV-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | PubChem[3] |
| Monoisotopic Mass | 190.110613074 Da | PubChem[3] |
| Topological Polar Surface Area | 33.2 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Spectral Data for Structural Elucidation
While specific experimental spectra for 1-(Pyridin-4-ylmethyl)piperidin-4-one are not available in the searched literature, a theoretical analysis based on its structure and data from analogous compounds suggests the following expected spectral characteristics.
-
¹H NMR: Expected signals would include two distinct sets of aromatic protons corresponding to the pyridine ring, a singlet for the benzylic methylene (-CH₂-) protons, and two sets of triplets for the piperidinone ring protons adjacent to the nitrogen and the carbonyl group, respectively.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), signals for the aromatic carbons of the pyridine ring, and aliphatic signals for the methylene carbons of the piperidine and the benzylic position.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching.
-
Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation patterns for similar N-benzyl piperidones often involve the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion.[4]
Synthesis and Purification
The synthesis of N-substituted piperidin-4-ones is a well-established process in organic chemistry.[5] A common and effective method is the reductive amination between piperidin-4-one and a corresponding aldehyde. The following is a representative protocol based on general procedures for similar compounds.
Representative Synthetic Protocol: Reductive Amination
This experimental protocol outlines the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one from piperidin-4-one hydrochloride and pyridine-4-carboxaldehyde.
Caption: Synthetic workflow for 1-(Pyridin-4-ylmethyl)piperidin-4-one.
Methodology:
-
Free Base Generation: Piperidin-4-one hydrochloride (1.0 eq.) is suspended in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A base, typically triethylamine (1.1-1.5 eq.), is added, and the mixture is stirred at room temperature for 30-60 minutes to generate the free base form of piperidin-4-one.
-
Reductive Amination: Pyridine-4-carboxaldehyde (1.0 eq.) is added to the mixture, followed by a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) is commonly used for this transformation as it is mild and selective. The reaction is stirred at room temperature for 12-24 hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 1-(Pyridin-4-ylmethyl)piperidin-4-one.
Safety and Handling
Understanding the hazardous nature of a chemical is paramount for safe laboratory practice. The following hazard classifications are based on GHS data.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity.[3] |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact.[3] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain.[3] |
| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract.[3] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Potential Applications in Drug Discovery
The piperidin-4-one scaffold is a key structural motif in a wide array of biologically active compounds and serves as a versatile intermediate for further chemical modifications.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making 1-(Pyridin-4-ylmethyl)piperidin-4-one a compound of interest for drug discovery programs.
Established Biological Activities of the Piperidin-4-one Class:
-
Antimicrobial and Antifungal: Many piperidin-4-one derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[6]
-
Anticancer and Antiviral: The piperidin-4-one nucleus is present in molecules with reported anticancer and anti-HIV activities.[1]
-
CNS Agents: The scaffold is also a component of molecules designed to act on the central nervous system.[6]
-
Inflammasome Inhibition: Structurally related scaffolds containing the 1-(piperidin-4-yl) moiety have been identified as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[7]
The presence of the pyridinylmethyl group on the piperidine nitrogen provides a handle for modulating properties such as solubility, basicity, and receptor-binding interactions, making this compound a valuable starting point for library synthesis and lead optimization.
Caption: Structure-Activity Relationship (SAR) concept for piperidin-4-ones.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 3. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
